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Compound of Interest

Compound Name: CEase-IN-1

Cat. No.: B14896796

Get Quote

Prepared for: Researchers, scientists, and drug development professionals.

Disclaimer: Information on the compound "CEase-IN-1" as a selective eRF1 inhibitor could not

be located in the public scientific literature. This guide focuses on a well-characterized selective

eRF1 degrader, SRI-41315, as a representative molecule with a similar therapeutic goal.

Executive Summary
Translation termination is a critical cellular process orchestrated by eukaryotic release factor 1

(eRF1), which recognizes stop codons and facilitates the release of newly synthesized

polypeptides. Errors in this process, particularly the presence of premature termination codons

(PTCs) resulting from nonsense mutations, are responsible for a significant portion of genetic

diseases. One promising therapeutic strategy is the selective inhibition or degradation of eRF1

to promote translational readthrough of PTCs, thereby restoring the production of full-length,

functional proteins.

This technical guide provides a comprehensive overview of SRI-41315, a small molecule that

acts as a selective degrader of eRF1. SRI-41315 functions as a molecular glue, trapping eRF1

on the ribosome and triggering its ubiquitination and subsequent proteasomal degradation

through the Ribosome-Associated Quality Control (RQC) pathway. This reduction in cellular
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eRF1 levels leads to increased translational readthrough at PTCs. This document details the

mechanism of action of SRI-41315, presents key quantitative data, outlines detailed

experimental protocols for its characterization, and provides visual representations of the

relevant biological pathways and experimental workflows.

Core Concepts: eRF1 and Translational
Readthrough
Eukaryotic translation termination is mediated by a complex of eRF1 and eRF3. eRF1 is

responsible for recognizing all three stop codons (UAA, UAG, and UGA) in the ribosomal A-

site.[1] Upon recognition, eRF1 catalyzes the hydrolysis of the peptidyl-tRNA, releasing the

completed polypeptide chain.[1] In diseases caused by nonsense mutations, a PTC within the

coding sequence leads to the production of a truncated, non-functional protein.

Translational readthrough is a process where the ribosome bypasses a stop codon and

continues translation to the next in-frame stop codon.[2] This can be achieved by reducing the

efficiency of termination, for instance, by lowering the concentration of active eRF1. Small

molecules that promote translational readthrough are of significant therapeutic interest for a

wide range of genetic disorders, including cystic fibrosis and Hurler syndrome.[3][4]

SRI-41315: A Selective eRF1 Degrader
SRI-41315 is a small molecule identified through high-throughput screening for its ability to

induce translational readthrough of PTCs.[5] It is a derivative of SRI-37240 with improved

potency and physicochemical properties.[5]

Chemical Properties
Property Value

Chemical Formula C22H19N3O2

Molecular Weight 357.41 g/mol

CAS Number 1613509-49-1

Appearance Light yellow to yellow solid

Solubility Soluble in DMSO
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Mechanism of Action
SRI-41315 does not directly inhibit the catalytic activity of eRF1. Instead, it acts as a metal-

dependent molecular glue that stabilizes the interaction between the N-terminal domain of

eRF1 and the ribosomal decoding center.[6][7] This trapping of eRF1 on the ribosome leads to

ribosome stalling and collisions, which are recognized by the cell's quality control machinery.[6]

The stalled ribosome-eRF1-SRI-41315 complex is a substrate for the Ribosome-Associated

Quality Control (RQC) pathway. Specifically, the ribosome collision sensor GCN1, in

conjunction with the E3 ubiquitin ligases RNF14 and RNF25, mediates the ubiquitination of the

trapped eRF1.[6][8] This polyubiquitination marks eRF1 for degradation by the proteasome,

leading to a reduction in cellular eRF1 levels and a subsequent increase in translational

readthrough at PTCs.[9][10]
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Caption: Mechanism of SRI-41315-induced eRF1 degradation.
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Quantitative Data
The following tables summarize the available quantitative data for SRI-41315.

Table 4.1: In Vitro and Cellular Activity

Parameter Cell Line / System Value Reference

eRF1 Depletion

Concentration
16HBE14o- cells 5 µM (after 20 h) [11]

Cytotoxicity (CC50)
FRT and 16BE14o-

cells
>50 µM [11]

In vitro Translation

Inhibition (IC50)

Rabbit Reticulocyte

Lysate

Not explicitly stated,

but titration shows

inhibition in the µM

range

[12]

Table 4.2: Functional Activity in Disease Models

Assay
Cell Line /
Model

Treatment Result Reference

CFTR Function

Restoration

FRT cells with

CFTR-G542X

10 µM SRI-

41315 + 100

µg/mL G418

Synergistic

increase in

CFTR

conductance

[13]

CFTR Function

Restoration

Primary human

bronchial

epithelial cells

with PTCs

SRI-41315 +

G418

Significant

increase in

CFTR function

[5]

In vivo eRF1

degradation
Hurler rat model

40 mg/kg/day

(p.o.) for 14 days

Promotes

readthrough of

PTCs by

triggering eRF1

degradation

Not directly cited,

but inferred from

secondary

sources
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Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize SRI-

41315.

NanoLuc® Dual-Luciferase Reporter Assay for
Translational Readthrough
This assay is used to quantify the readthrough efficiency of a premature termination codon.[14]

[15]
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Caption: Workflow for the NanoLuc® readthrough reporter assay.

Methodology:

Cell Seeding: Seed cells (e.g., FRT or HEK293T) stably expressing a dual-luciferase reporter

construct in 96-well plates. The reporter construct typically contains a NanoLuc® luciferase

gene with an in-frame PTC, followed by a firefly luciferase gene for normalization.

Compound Treatment: Treat the cells with a serial dilution of SRI-41315. Include appropriate

vehicle (e.g., DMSO) and positive controls (e.g., G418).

Incubation: Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.

Cell Lysis: Lyse the cells using a passive lysis buffer.

Luciferase Assay: Perform the Nano-Glo® Dual-Luciferase® Reporter Assay according to

the manufacturer's protocol.[16] This involves sequential addition of reagents to measure

firefly and then NanoLuc® luciferase activity in a luminometer.
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Data Analysis: Normalize the NanoLuc® luminescence (readthrough) to the firefly luciferase

luminescence (transfection/transcription control). Calculate the percentage of readthrough

relative to a control construct without a PTC.

In Vitro Ubiquitination Assay
This assay determines if SRI-41315 induces the ubiquitination of eRF1 in a cell-free system.

[17]

Methodology:

Reaction Setup: Prepare a reaction mixture containing rabbit reticulocyte lysate, His-tagged

ubiquitin, recombinant RNF14, and recombinant eRF1.

Treatment: Add SRI-41315 (e.g., 100 µM) or vehicle (DMSO) to the reaction mixtures.

In Vitro Translation/Ubiquitination: Initiate translation and ubiquitination by incubating the

reaction at 30°C for a specified time (e.g., 30-60 minutes).

Fractionation: Separate the reaction into total, soluble, and ribosomal fractions by

centrifugation.

His-Ubiquitin Pulldown: Perform a denaturing pulldown of ubiquitinated proteins using Ni-

NTA agarose beads.

Western Blotting: Elute the bound proteins and analyze by SDS-PAGE and Western blotting

using an anti-eRF1 antibody to detect unmodified and ubiquitinated forms of eRF1.[18]

Western Blotting for eRF1 Depletion
This method is used to quantify the reduction in cellular eRF1 levels following treatment with

SRI-41315.

Methodology:

Cell Culture and Treatment: Culture cells (e.g., 16HBE14o-) and treat with SRI-41315 (e.g., 5

µM) for a time course (e.g., 0, 6, 12, 24 hours).
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Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and

phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by

SDS-PAGE and transfer to a PVDF membrane.

Immunoblotting: Probe the membrane with a primary antibody against eRF1 and a loading

control (e.g., GAPDH or β-actin). Subsequently, incubate with a horseradish peroxidase

(HRP)-conjugated secondary antibody.

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence

(ECL) substrate and quantify the band intensities. Normalize the eRF1 band intensity to the

loading control to determine the relative eRF1 abundance.

Ussing Chamber Assay for CFTR Function
This electrophysiological assay measures ion transport across an epithelial monolayer and is

used to assess the functional rescue of CFTR by SRI-41315 in combination with other agents.

[6][19]

Methodology:

Cell Culture on Inserts: Culture primary human bronchial epithelial cells from cystic fibrosis

patients on permeable supports until a polarized monolayer is formed.

Compound Treatment: Treat the cell monolayers with SRI-41315 and/or a potentiator like

G418 for 48 hours.

Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system.

Electrophysiological Recordings: Measure the short-circuit current (Isc) across the epithelial

monolayer.

Pharmacological Modulation: Sequentially add amiloride (to inhibit ENaC), forskolin (to

activate CFTR), and a CFTR inhibitor (to block CFTR-dependent current) to the chambers.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.cff.org/cftr-assays
https://www.frontiersin.org/journals/pediatrics/articles/10.3389/fped.2020.00536/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14896796?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Calculate the change in Isc in response to forskolin and the CFTR inhibitor to

determine the level of CFTR-mediated chloride secretion. Compare the results from treated

and untreated cells to assess the restoration of CFTR function.

Signaling Pathways and Logical Relationships
The primary signaling pathway initiated by SRI-41315 is the Ribosome-Associated Quality

Control (RQC) pathway, leading to eRF1 degradation.
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Caption: Signaling cascade initiated by SRI-41315.
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Conclusion
SRI-41315 represents a novel class of molecules that selectively target eRF1 for degradation,

thereby promoting the therapeutic readthrough of premature termination codons. Its unique

mechanism of action as a molecular glue that co-opts the ribosome-associated quality control

pathway provides a new avenue for the development of treatments for a wide array of genetic

diseases caused by nonsense mutations. The detailed experimental protocols and quantitative

data presented in this guide offer a framework for the further investigation and development of

SRI-41315 and other eRF1-targeting compounds. Further research is warranted to optimize the

efficacy and safety profile of this promising therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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